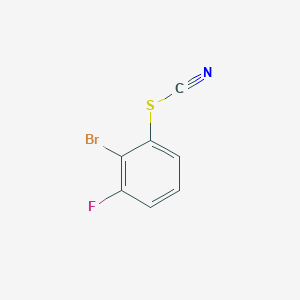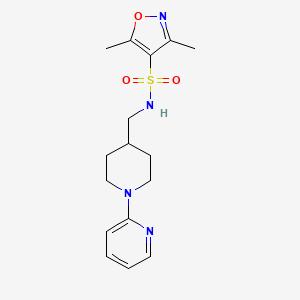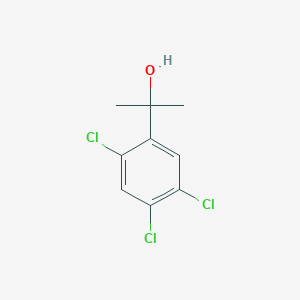
2-Bromo-3-fluorophenylthiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-fluorophenylthiocyanate is a chemical compound with the molecular formula C7H3BrFNS and a molecular weight of 232.07 . It is also known as Thiocyanic acid, 2-bromo-3-fluorophenyl ester .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-fluorophenylthiocyanate consists of a phenyl ring substituted with bromo, fluoro, and thiocyanate groups . The InChI code for this compound is 1S/C7H3BrFNS/c8-7-5(9)2-1-3-6(7)11-4-10/h1-3H .Physical And Chemical Properties Analysis
2-Bromo-3-fluorophenylthiocyanate is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Organic Synthesis and Chemical Properties
Building Blocks for Conjugated Polythiophenes : 3-Fluoro-4-hexylthiophene, prepared via a route involving bromine/fluorine exchange, showcases the role of fluorinated thiophenes in tuning the electronic properties of conjugated polythiophenes. This process underlines the importance of halogenated compounds in synthesizing materials with tailored electronic characteristics (Gohier, Frère, & Roncali, 2013).
Antipathogenic Activity of Thiourea Derivatives : Research on acylthioureas, including 2-bromophenyl and 3-fluorophenyl derivatives, demonstrates significant antimicrobial properties, particularly against biofilm-forming bacteria. This highlights the potential of halogenated thioureas in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis of Fluorinated Compounds : A study on the synthesis of α-fluoro- and α,α-difluoroalkanals via substitution of vicinal bromofluoroalkanes and subsequent rearrangement processes underscores the synthetic utility of bromo-fluoro compounds in creating fluorinated molecules with potential applications in pharmaceuticals and agrochemicals (Suga & Schlosser, 1990).
Materials Science and Photophysics
Fluorescent Turn-On Sensing of Fluoride Ions : The development of tetraarylstibonium cations for the fluorescence detection of fluoride ions in water demonstrates the application of halogenated compounds in environmental monitoring and sensing technologies. This research shows the potential of such compounds in creating sensitive and selective sensors for anions in aqueous solutions (Hirai, Myahkostupov, Castellano, & Gabbaï, 2016).
Halodeboronation of Aryl Boronic Acids : The study on the scalable synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation demonstrates the versatility of halogenated compounds in organic synthesis, particularly in transformations relevant to the production of fine chemicals and intermediates (Szumigala, Devine, Gauthier, & Volante, 2004).
Safety and Hazards
This compound is associated with several hazard statements including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) and H314 (causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
(2-bromo-3-fluorophenyl) thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-7-5(9)2-1-3-6(7)11-4-10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXCIYCQWDHMJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)SC#N)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluorophenylthiocyanate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide](/img/structure/B2656512.png)
![4-[4-(2-Fluoroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile](/img/structure/B2656513.png)
![(2S)-2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B2656514.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2656515.png)






![2-Ethyl-5-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2656529.png)


![2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2656535.png)